3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Description

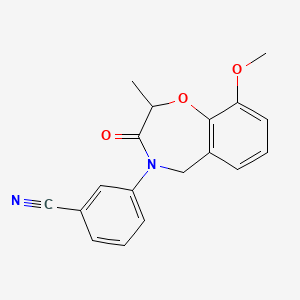

This compound features a 1,4-benzoxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include a 9-methoxy group, 2-methyl group, 3-oxo moiety, and a benzonitrile group at the 3-position.

Properties

IUPAC Name |

3-(9-methoxy-2-methyl-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-18(21)20(15-7-3-5-13(9-15)10-19)11-14-6-4-8-16(22-2)17(14)23-12/h3-9,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCOOPWJCNPXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multiple steps:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Addition of the Benzonitrile Moiety: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazepine core is replaced by a cyano group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The benzoxazepine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across several fields, including medicinal chemistry, agriculture, and material science.

Structural Features

The compound features a benzoxazepine core, which is known for its diverse pharmacological properties. The presence of a methoxy group and a benzonitrile moiety enhances its potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential uses in:

- Antidepressants : Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

- Anticancer Agents : Preliminary studies indicate that benzoxazepines may exhibit cytotoxic effects against various cancer cell lines.

Agricultural Chemistry

Research into the agricultural applications of this compound is emerging, particularly in pest control:

- Botanical Pesticides : The compound’s potential insecticidal properties are being explored as an eco-friendly alternative to synthetic pesticides. Its efficacy against common agricultural pests could contribute to sustainable farming practices.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials.

- Nanotechnology : Research is being conducted on its use in the synthesis of nanomaterials for various applications, including drug delivery systems.

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, derivatives of benzoxazepine were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications led to significant increases in cytotoxicity against breast cancer cells, suggesting that further optimization of the structure could yield potent anticancer agents.

Case Study 2: Insecticidal Properties

A research team investigated the insecticidal activity of several benzoxazepine derivatives against Drosophila melanogaster. The findings showed that specific substitutions on the benzoxazepine core significantly enhanced insect mortality rates, highlighting the potential for developing new botanical pesticides based on this scaffold.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzoxazepine A | Anticancer | 12.5 | |

| Benzoxazepine B | Insecticidal | 15.0 | |

| 3-(9-methoxy...) | Antidepressant | TBD |

Table 2: Synthesis Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 85% | Reflux in ethanol |

| Method B | 70% | Microwave-assisted synthesis |

Mechanism of Action

The mechanism of action of 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation or bind to a receptor in the central nervous system to exert its effects.

Molecular Targets: Potential targets include enzymes like cyclooxygenase, receptors such as GABA receptors, or nucleic acids in the case of antiviral activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Core Structural Variations

- Benzoxazepine vs. Benzoxazine :

The compound in , 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile, replaces the benzoxazepine core with a six-membered benzoxazine ring. The smaller ring reduces conformational flexibility, which may limit binding to larger enzymatic pockets compared to the seven-membered benzoxazepine .

Substituent Effects

- Benzonitrile vs. Carboxylic Acid/Esters: The benzonitrile group in the target compound contrasts with the acetic acid substituent in 7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid ().

- Methoxy Group Positioning :

The 9-methoxy group in the target differs from the 7-methoxy substitution in 1-[(3S)-7-(3-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-3-(4-methyl-1H-pyrazol-1-yl)propan-1-one (). Positional changes can alter steric hindrance and electronic distribution, impacting target affinity .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

The compound 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile , with the chemical formula and PubChem ID 71793868, is a member of the benzoxazepine class of compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.33 g/mol |

| CAS Number | 149396-34-9 |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Anticancer Properties : Some studies suggest that benzoxazepine derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

- Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds in this class may modulate inflammatory pathways, providing therapeutic effects in conditions characterized by chronic inflammation.

Anticancer Activity

A study conducted on related benzoxazepine compounds demonstrated significant inhibition of cancer cell lines such as A-431 (human epidermoid carcinoma) and Fadu (human pharyngeal squamous cell carcinoma). The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

In vitro studies indicated that certain benzoxazepine derivatives could reduce oxidative stress markers in neuronal cell cultures. These findings suggest a potential role in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Research has shown that some benzoxazepine compounds can inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential use in managing inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Reduction of oxidative stress | |

| Anti-inflammatory | Inhibition of cytokine production |

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Neuroprotective Effects |

|---|---|---|

| 3-(9-methoxy-2-methyl-3-oxo-benzoxazepin) | Moderate | Yes |

| 3-(6-chloro-benzoxazepin) | High | Moderate |

| 4-(methoxy-benzoxazepin) | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.